2,2-Dimethylpropionic acid hydrazide
Overview
Description
2,2-Dimethylpropionic acid hydrazide, also known as pivalohydrazide, is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is a derivative of pivalic acid and is characterized by its white crystalline appearance . This compound is primarily used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropionic acid hydrazide can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with hydrazine hydrate under controlled conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropionic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Aldehydes and ketones are typical reagents for substitution reactions, often carried out in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced hydrazides.
Substitution: Formation of hydrazones and Schiff bases.
Scientific Research Applications
2,2-Dimethylpropionic acid hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethylpropionic acid hydrazide involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a nucleophile, reacting with electrophilic centers in target molecules . The hydrazide group is particularly reactive, allowing it to form stable covalent bonds with various substrates . This reactivity underlies its utility in the synthesis of complex organic compounds and its role in biochemical research .
Comparison with Similar Compounds
Pivalic Acid:
Trimethylacetic Acid: Another derivative of pivalic acid with similar chemical properties.
Neopentanoic Acid: A structurally related compound with comparable reactivity.
Uniqueness: 2,2-Dimethylpropionic acid hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and makes it valuable in the synthesis of hydrazones and Schiff bases . This distinguishes it from its parent compound, pivalic acid, and other similar derivatives .
Properties
IUPAC Name |
2,2-dimethylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJXUPBZNUYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337861 | |
Record name | PIVALIC ACID HYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42826-42-6 | |
Record name | 2,2-Dimethylpropanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42826-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PIVALIC ACID HYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2,2-dimethyl-, hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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